3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of imidazole and pyrazole rings in its structure suggests that it may exhibit a range of biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that imidazole-containing compounds can interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets.
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide typically involves multi-step reactions. One common approach is to start with the preparation of the imidazo[1,2-b]pyrazole core, followed by the introduction of the ethyl linker and subsequent attachment of the dimethylisoxazole-4-sulfonamide moiety. Key steps may include:
Formation of the imidazo[1,2-b]pyrazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl linker: This step often involves alkylation reactions.
Introduction of the dimethylisoxazole-4-sulfonamide group: This can be done through sulfonation and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or isoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Materials Science: The compound’s unique structure could be explored for applications in materials science, such as in the development of novel polymers or as a component in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as metronidazole and omeprazole share the imidazole ring and exhibit various biological activities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are used in medicinal applications.
Isoxazole derivatives: Compounds such as isoxazole-4-carboxylic acid and isoxazole-5-carboxamide are known for their diverse chemical properties.
Uniqueness
3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide is unique due to the combination of multiple heterocyclic rings in its structure, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-9-12(10(2)20-15-9)21(18,19)14-5-6-16-7-8-17-11(16)3-4-13-17/h3-4,7-8,14H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGRYJLGJUECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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